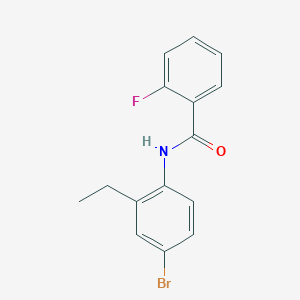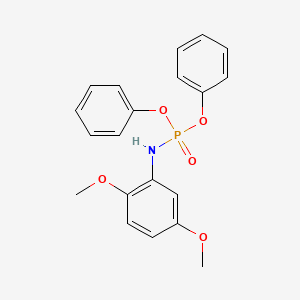![molecular formula C16H22N2O B4616913 4-[3-(3,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4616913.png)
4-[3-(3,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization. Recent methodologies have explored multicomponent reactions (MCRs) for the synthesis of biologically active molecules containing the pyrazole moiety. These approaches are valued for their efficiency and the ability to introduce a wide range of functional groups, enhancing the compound's chemical diversity and biological activity (Becerra, Abonía, & Castillo, 2022).
Molecular Structure Analysis
Pyrazole molecules, including 4-[3-(3,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, exhibit a planar structure that allows for various electronic interactions, making them suitable ligands in coordination chemistry and as pharmacophores in drug design. The presence of substituents like the 3,4-dimethylphenoxy and propyl groups significantly influences the molecule's electronic properties and its interaction with biological targets.
Chemical Reactions and Properties
Pyrazole derivatives undergo a range of chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties and biological activities. The reactivity of pyrazoles can be attributed to the nitrogen atoms in the ring, which act as nucleophilic sites, and the carbon adjacent to the nitrogen, which can undergo electrophilic substitution (Kiyani, 2018).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting point, boiling point, and solubility, are influenced by the nature and position of substituents on the ring. Generally, pyrazoles are crystalline solids at room temperature, and their solubility in organic solvents or water depends on the presence of hydrophobic or hydrophilic groups, respectively.
Chemical Properties Analysis
Pyrazoles exhibit a range of chemical properties, including basicity of the nitrogen atoms and the ability to form hydrogen bonds, which are crucial for their biological activities. Their stability and reactivity can be modulated by substituents, making them versatile intermediates in organic synthesis and attractive targets in pharmaceutical research (Hassani et al., 2023).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- Modular Synthesis of Pyrazoles : Research has demonstrated efficient methodologies for synthesizing 3,5-disubstituted pyrazoles, highlighting the versatility of the pyrazole scaffold in medicinal chemistry. These synthetic approaches provide good to excellent yields, showcasing the pyrazole ring's significance in drug development and material science (Mohamady et al., 2018).
Biological Evaluation and Potential Applications
Antimicrobial Activities : A novel series of pyrazole chalcones has been evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Compounds in this series showed promising results in inhibiting TNF-alpha and IL-6, scavenging free radicals, and demonstrating antimicrobial activities against pathogenic bacteria and fungi. These findings underscore the potential of pyrazole derivatives as lead compounds in drug discovery (Bandgar et al., 2009).
Fluorescent Property Evaluation : The synthesis and characterization of 1,3,5-triaryl-2-pyrazolines have revealed their fluorescent properties. This research opens up potential applications in developing fluorescent materials for biochemical assays and imaging technologies (Hasan et al., 2011).
Antioxidant Activity : Studies on 3,5-dimethyl-1H-pyrazole derivatives have highlighted their antioxidant capabilities. Some compounds exhibited significant radical scavenging capacity, suggesting their use as antioxidant agents in pharmaceutical formulations or as protective agents in biological systems prone to oxidative stress (Karrouchi et al., 2019).
Material Science and Other Applications
- Herbicidal Activity : Pyrazole benzophenone derivatives have been designed and synthesized, targeting 4-hydroxyphenylpyruvate dioxygenase, a promising target for herbicide discovery. These derivatives exhibited significant herbicidal activity, highlighting the potential of pyrazole-based compounds in agricultural applications (Fu et al., 2017).
Eigenschaften
IUPAC Name |
4-[3-(3,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-11-7-8-15(10-12(11)2)19-9-5-6-16-13(3)17-18-14(16)4/h7-8,10H,5-6,9H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCLLPCQMCBHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCC2=C(NN=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4616843.png)

![methyl 10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616857.png)
![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)

![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)
![4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)
![N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)
![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)
![4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4616924.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B4616932.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4616936.png)
![methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4616942.png)